BenchChemオンラインストアへようこそ!

Verteporfin (Standard)

YAP-TEAD inhibition Hippo pathway cancer stem cells

Verteporfin (BPD-MA, Visudyne) uniquely combines light-activated PDT (689 nm, >2 cm tissue penetration) with light-independent YAP-TEAD inhibition (IC50=2.5 µM). Its liposomal formulation achieves 2.41-fold higher tumor accumulation vs. solid lipid nanoparticles, while its rapid systemic clearance avoids prolonged photosensitivity. Ideal for oncology, AMD, and Hippo pathway studies requiring clinically validated, dual-action pharmacology.

Molecular Formula C82H84N8O16
Molecular Weight 1437.6 g/mol
CAS No. 129497-78-5
Cat. No. B1683818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVerteporfin (Standard)
CAS129497-78-5
Synonyms18-ethenyl-4,4a-dihydro-3,4-bis(methoxycarbonyl)-4a,8,14,19-tetramethyl-23H,25H-benzo(b)porphine-9,13-dipropanoic acid monomethyl ester
benzoporphyrin derivative monoacid ring A
BPD verteporfin
BPD-MA
verteporfin
verteporphin
Visudyne
Molecular FormulaC82H84N8O16
Molecular Weight1437.6 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OC)C(=C3C)CCC(=O)O)C=C
InChIInChI=1S/2C41H42N4O8/c1-9-23-20(2)29-17-34-27-13-10-26(39(49)52-7)38(40(50)53-8)41(27,5)35(45-34)19-30-22(4)24(11-14-36(46)47)32(44-30)18-33-25(12-15-37(48)51-6)21(3)28(43-33)16-31(23)42-29;1-9-23-20(2)29-17-34-27-13-10-26(39(49)52-7)38(40(50)53-8)41(27,5)35(45-34)19-30-22(4)25(12-15-37(48)51-6)33(44-30)18-32-24(11-14-36(46)47)21(3)28(43-32)16-31(23)42-29/h2*9-10,13,16-19,38,42,44H,1,11-12,14-15H2,2-8H3,(H,46,47)/t2*38-,41+/m00/s1
InChIKeyNJLRKAMQPVVOIU-IDLGWYNRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceBlack solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Verteporfin (CAS 129497-78-5) for Research & Procurement: A Dual-Mechanism YAP Inhibitor and Second-Generation Photosensitizer


Verteporfin (Standard), also known as CL 318952 or BPD-MA (Benzoporphyrin Derivative Monoacid Ring A), is a clinically approved benzoporphyrin derivative that functions both as a potent second-generation photosensitizer for photodynamic therapy (PDT) and as a light-independent inhibitor of the YAP-TEAD transcriptional complex . It is marketed as Visudyne® in a liposomal formulation for the treatment of wet age-related macular degeneration (AMD) [1]. Verteporfin exhibits a molecular weight of 718.79 g/mol (C41H42N4O8) and demonstrates enhanced tissue penetration compared to first-generation photosensitizers due to its activation by 689-690 nm light .

Why Verteporfin (Standard) Cannot Be Directly Substituted: Evidence of Formulation-Dependent Performance and Distinct In-Class Profile


Substituting Verteporfin (Standard) with other porphyrin-based photosensitizers or YAP inhibitors is not scientifically equivalent. As a second-generation agent, Verteporfin is specifically characterized by its rapid systemic clearance, minimizing the prolonged skin photosensitivity associated with first-generation compounds like porfimer sodium [1]. Critically, Verteporfin's dual functionality—serving as both a light-activated PDT agent and a potent inhibitor of the YAP-TEAD interaction (IC50 = 2.5 µM) independent of light —is a unique pharmacological profile not shared by many in-class compounds. Furthermore, evidence shows that the delivery formulation dramatically alters performance; liposomal Verteporfin (Visudyne) exhibits different stability and uptake compared to alternative formulations like solid lipid nanoparticles or carrier-free nanoformulations [2]. Therefore, the selection of Verteporfin (Standard) must be justified by its specific, quantifiable performance metrics relative to these comparators, as detailed below.

Quantitative Differentiation of Verteporfin (Standard) vs. Comparators: A Data-Driven Evidence Guide for Scientific Selection


YAP-TEAD Inhibition: Potency of Verteporfin vs. Competitive Peptide Inhibitor YAP-TEAD-IN-1

Verteporfin disrupts YAP-TEAD transcriptional activity with an IC50 of 2.5 µM . In contrast, the competitive peptide inhibitor YAP-TEAD-IN-1 TFA exhibits a significantly higher potency with an IC50 of 25 nM in similar biochemical assays . While Verteporfin is less potent as a pure YAP-TEAD inhibitor, it provides the unique advantage of dual light-dependent PDT and light-independent YAP inhibition, a combination not offered by the peptide inhibitor. This makes Verteporfin particularly valuable in applications where both modalities may be leveraged.

YAP-TEAD inhibition Hippo pathway cancer stem cells

PDT Efficacy: Verteporfin Requires 60-Fold Lower Concentration than Porfimer Sodium for Pancreatic Cancer Cell Death

In a direct comparative study using PANC-1 pancreatic cancer cells co-cultured with stimulated fibroblasts or human pancreatic stellate cells (HPSCs), Verteporfin-mediated PDT achieved an equivalent level of cell death using a 60-fold lower concentration than sodium porfimer (Photofrin®), a first-generation photosensitizer [1]. This substantial increase in potency is a critical differentiator, suggesting that Verteporfin can achieve therapeutic effects with significantly lower drug exposure, potentially reducing systemic toxicity and side effects.

photodynamic therapy pancreatic cancer comparative efficacy

Light Penetration Depth: Verteporfin Activation Achieves 2x Deeper Tissue Penetration vs. 5-ALA-Induced PpIX

The therapeutic depth of PDT is critically dependent on the activation wavelength of the photosensitizer. Verteporfin, activated by 690 nm light, demonstrates effective PDT effects up to 2 cm into brain tissue in rat models. In direct comparison, 5-aminolevulinic acid (5-ALA)-induced protoporphyrin IX (PpIX), activated by 635 nm light, only induces PDT effects within <1 cm from the light source [1]. This represents a more than 2-fold increase in effective therapeutic depth for Verteporfin.

photodynamic therapy glioblastoma tissue penetration

In Vivo Tumor Uptake: Liposomal Verteporfin Exhibits 2.41-Fold Higher Tumor Fluorescence vs. Solid Lipid Nanoparticle Formulation

Formulation significantly impacts the in vivo performance of Verteporfin. A direct comparison of two Verteporfin-lipid conjugate formulations—a standard DPPC-based liposomal formulation (Lipo BPD-PC) and a solid lipid nanoparticle formulation (LNP BPD-PC)—revealed that the liposomal formulation resulted in 2.41-fold higher tumor fluorescence signals in a murine CT1BA5 pancreatic cancer model [1]. This indicates superior tumor accumulation for the liposomal formulation, despite the LNP formulation exhibiting greater physical stability in serum.

nanomedicine drug delivery biodistribution

Serum Stability: Solid Lipid Nanoparticle Formulation of Verteporfin Prevents 72% of Drug Leakage Over 7 Days vs. 100% Leakage from Liposomes

The stability of Verteporfin in a biological milieu is highly formulation-dependent. When comparing the same two formulations (Lipo BPD-PC vs. LNP BPD-PC), the solid lipid nanoparticle (LNP) demonstrated dramatically superior stability. After 7 days of incubation in serum at 37 °C, only 28% of the Verteporfin conjugate (BPD-PC) leached out from the LNP formulation, whereas 100% leached out from the liposomal formulation under identical conditions [1].

drug stability nanomedicine formulation comparison

Photosensitizer Loading Capacity: Carrier-Free NanoVP Achieves 1500-Fold Higher Loading vs. Liposomal Verteporfin

Carrier-free nanoformulations of Verteporfin can dramatically improve drug loading efficiency. A pure-drug nanoformulation of Verteporfin (termed "NanoVP") demonstrated a 1500-fold higher photosensitizer loading capacity compared to the standard liposomal formulation of Verteporfin [1]. This immense increase in drug payload per nanoparticle translates to a 2-fold increase in cellular photosensitizer uptake and superior PDT efficacy in glioblastoma models.

nanomedicine drug delivery formulation comparison

Optimal Research & Industrial Application Scenarios for Verteporfin (Standard) Based on Comparative Evidence


YAP/TAZ-TEAD Transcriptional Inhibition in Cancer and Fibrosis Models

For studies focused on disrupting the Hippo pathway, Verteporfin serves as a small-molecule inhibitor of YAP-TEAD interaction with a validated IC50 of 2.5 µM . While more potent peptide inhibitors exist (e.g., YAP-TEAD-IN-1 TFA with an IC50 of 25 nM), Verteporfin is a suitable choice for experiments where the combination of light-independent YAP inhibition and the potential for subsequent PDT is advantageous, or where a small molecule with known clinical safety profile is desired.

Deep-Tissue Photodynamic Therapy (PDT) for Solid Tumors and Brain Cancers

Verteporfin is the preferred photosensitizer for PDT applications requiring deep light penetration. Based on its activation wavelength (689-690 nm), it achieves effective PDT at depths up to 2 cm in brain tissue, which is more than double the depth achievable with 5-ALA-induced PpIX (<1 cm) [1]. This makes it a critical reagent for preclinical studies in glioblastoma and other solid tumors where treating the invasive margin is essential.

Studies Requiring High Tumor Accumulation and In Vivo PDT Efficacy

When maximal tumor accumulation of the photosensitizer is required for in vivo PDT efficacy studies, the liposomal formulation of Verteporfin (e.g., Visudyne) is indicated. Direct comparative data shows that liposomal Verteporfin achieves 2.41-fold higher tumor fluorescence than solid lipid nanoparticle formulations [2], demonstrating superior biodistribution for tumor targeting.

Investigations into Controlled Release or Prolonged Systemic Circulation

For experiments where drug stability in circulation is a key variable, researchers should consider advanced formulations of Verteporfin. While standard liposomal Verteporfin exhibits 100% drug leakage in serum over 7 days, solid lipid nanoparticle (LNP) formulations retain 72% of the drug under the same conditions [2]. Similarly, carrier-free nanoformulations (NanoVP) offer a 1500-fold increase in drug loading [1], enabling studies on controlled release and enhanced drug delivery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Verteporfin (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.